molecular formula C19H19FN4O2 B2697470 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide CAS No. 2034247-04-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide

Katalognummer B2697470
CAS-Nummer: 2034247-04-4
Molekulargewicht: 354.385
InChI-Schlüssel: RXXGYSHLAPHYLH-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis. CP-690,550 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Imaging

  • PET Imaging : A related compound, [18F]DPA-714, is used in positron emission tomography (PET) imaging. It's a radioligand for the translocator protein (18 kDa), which plays a role in neuroinflammation and is imaged using PET (Dollé et al., 2008). This application is significant in neurological research and diagnostics.

Antimicrobial Activity

  • Heterocyclic Compound Synthesis : Compounds like 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, related to the query compound, have been synthesized for potential antimicrobial applications. These novel compounds show promise in combating various microbial infections (Bondock et al., 2008).

Metabolism Studies

  • Drug Metabolism : Research on the metabolism of similar compounds, like prasugrel metabolites, has provided insights into their interactions with cytochromes P450. This is crucial for understanding the metabolic pathways and potential interactions of pharmaceutical compounds (Rehmel et al., 2006).

Antibacterial Agents

  • New Oxazolidinone Analogs : Compounds like U-100592 and U-100766, which have structural similarities to the query compound, demonstrate significant antibacterial activities against a variety of pathogens, indicating potential for development as new antibacterial agents (Zurenko et al., 1996).

Anti-Inflammatory Activity

  • Synthesis of Derivatives : Derivatives of similar compounds have been synthesized and shown significant anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Drug Safety and Efficacy

  • Hepatotoxicity Studies : Research on compounds like 4-Methylpyrazole, structurally related to the query compound, has contributed to understanding the protective mechanisms against drug-induced liver injury, which is crucial for ensuring the safety and efficacy of pharmaceuticals (Akakpo et al., 2019).

Insecticidal Activity

  • Synthesis of Novel Derivatives : Novel derivatives incorporating structures related to the query compound have shown promising insecticidal activities against pests like the cotton leafworm. This indicates potential applications in agriculture and pest control (Fadda et al., 2017).

Eigenschaften

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-16-4-2-1-3-13(16)11-18(25)24-14-5-7-15(8-6-14)26-19-17(12-21)22-9-10-23-19/h1-4,9-10,14-15H,5-8,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGYSHLAPHYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.